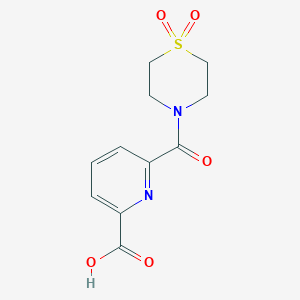

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c14-10(13-4-6-19(17,18)7-5-13)8-2-1-3-9(12-8)11(15)16/h1-3H,4-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEALAHKKLPRQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(=O)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiomorpholine-1,1-dioxide (Sulfone) Ring

- The thiomorpholine ring is constructed by reacting suitable amines with sulfur-containing reagents.

- The oxidation of the thiomorpholine sulfur atom to the sulfone (1,1-dioxide) state is commonly performed using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to avoid over-oxidation or degradation.

Preparation of Pyridine-2-carboxylic Acid Derivatives

- Pyridine-2-carboxylic acid or its derivatives (e.g., methyl esters) are used as starting materials.

- The carboxylic acid functionality can be introduced or modified via oxidation or carboxylation reactions.

- For example, methyl pyridine-2-carboxylate can be converted to the corresponding acyl chloride using thionyl chloride in dichloromethane with catalytic DMF, followed by reaction with amines to form amides.

Coupling Reaction to Form the Target Amide

- The key step involves coupling the thiomorpholine sulfone moiety to the pyridine-2-carboxylic acid derivative.

- This is typically achieved by reacting the acyl chloride of the pyridine-2-carboxylic acid with the thiomorpholine amine under inert atmosphere, often in dichloromethane with triethylamine as a base.

- The reaction is conducted at reflux for extended periods (e.g., 24 hours) to ensure completion.

- Post-reaction workup includes solvent removal, washing with sodium bicarbonate to remove unreacted acid, drying, and purification by column chromatography.

Industrial and Laboratory Scale Synthetic Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiomorpholine ring formation and oxidation to sulfone | Amine + sulfur reagent, oxidation with H2O2 or KMnO4 | Variable | Control oxidation to avoid degradation |

| 2 | Preparation of pyridine-2-carboxylic acid acyl chloride | Pyridine-2-carboxylic acid + thionyl chloride, DMF catalyst, reflux in DCM | ~85-90 | Remove solvent under vacuum |

| 3 | Coupling of acyl chloride with thiomorpholine amine | Acyl chloride + thiomorpholine amine + triethylamine, reflux in DCM for 24h | 70-88 | Purify by silica gel chromatography |

This general scheme aligns with the preparation methods reported in literature, where amide bond formation between pyridine carboxylic acid derivatives and thiomorpholine sulfone amines is the critical step.

Reaction Conditions and Optimization

- Solvent: Dichloromethane is favored for acyl chloride formation and coupling reactions due to its inertness and ease of removal.

- Temperature: Reflux temperatures (40-45 °C for DCM) are typical for coupling steps; oxidation steps vary (room temperature to 80 °C).

- Catalysts: DMF is used catalytically in acyl chloride formation to activate thionyl chloride.

- Bases: Triethylamine neutralizes HCl formed during coupling.

- Purification: Column chromatography on silica gel with ethyl acetate/dichloromethane mixtures is standard for isolating pure product.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Thiomorpholine ring formation | Amine + sulfur reagents, oxidation with H2O2 or KMnO4 | Control to sulfone stage |

| Acyl chloride formation | Pyridine-2-carboxylic acid + SOCl2, DMF catalyst, reflux in DCM | ~1 hour reaction time |

| Coupling reaction | Acyl chloride + thiomorpholine amine + Et3N, reflux in DCM, 24 h | Requires inert atmosphere |

| Purification | Silica gel chromatography, EtOAc/DCM mixture | Yields 70-88% |

Research Findings and Observations

- The oxidation state of sulfur in the thiomorpholine ring significantly affects the reactivity and biological activity of the final compound.

- The position of carboxylic acid substitution on the pyridine ring influences coupling efficiency and product stability.

- Reaction yields vary depending on purity of starting materials and strict control of reaction parameters such as temperature and moisture exclusion.

- The compound can undergo further chemical modifications such as substitutions on the pyridine ring or reduction of the sulfone group for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiomorpholine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the thiomorpholine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution Reagents: Halogenated compounds and nucleophiles like amines or thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiomorpholine rings.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. A study demonstrated that 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential use in developing new antibiotics or antimicrobial agents.

Antitumor Activity

Another promising application lies in oncology. Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an antitumor agent. For instance, in vitro assays revealed that it effectively reduced cell viability in breast cancer cells by inducing apoptosis.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain proteases that play a role in cancer metastasis. This inhibition could be leveraged to develop therapeutic agents targeting metastatic cancer.

Material Science Applications

Polymer Synthesis

In materials science, the compound serves as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers, resulting in materials with tailored properties for applications in coatings and adhesives.

Nanomaterials

The integration of this compound into nanomaterial synthesis has been investigated. Studies suggest that it can be used to modify the surface properties of nanoparticles, enhancing their stability and functionality for drug delivery systems.

Biochemical Applications

Bioconjugation

The reactive carbonyl group in the compound makes it suitable for bioconjugation applications. It can be used to attach biomolecules such as peptides or proteins to surfaces or other molecules, facilitating targeted drug delivery systems.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for detecting specific analytes due to its unique chemical properties. Its ability to form stable complexes with metal ions is particularly useful in environmental monitoring applications.

Case Studies

Mechanism of Action

The mechanism of action of 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The carboxylic acid groups may also play a role in binding to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous derivatives, focusing on synthesis, spectroscopic data, and functional characteristics.

Structural Analogs with Pyridine-Carboxylic Acid Backbones

a) Methyl Ester Isomers (L1–L4)

Kadir et al. (2017) synthesized four methyl ester isomers (L1–L4) of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid. These derivatives differ in the position of the methyl group on the pyridine ring (3-, 4-, 5-, or 6-methyl). Key comparisons:

- Synthesis : All isomers were prepared via acyl chloride intermediates, followed by column chromatography purification. The target compound, by contrast, lacks esterification (carboxylic acid free) and includes a thiomorpholine-dioxide substituent instead of a methyl-pyridinyl group .

- Spectroscopy :

- FTIR : L1–L4 exhibit C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide), whereas the target compound would show a carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and thiomorpholine S=O stretches (~1150–1300 cm⁻¹).

- NMR : The methyl groups in L1–L4 result in distinct proton environments (δ 2.3–2.6 ppm for CH₃). The target compound’s thiomorpholine protons are expected at δ 3.0–4.0 ppm (methylene groups adjacent to sulfone) .

b) Positional Isomer: 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic Acid

This isomer (CAS: 1155544-06-1) relocates the carboxylic acid group to the pyridine’s 4-position. Key differences:

- Solubility : The 4-carboxylic acid isomer may exhibit altered solubility due to intramolecular hydrogen bonding vs. the 2-position in the target compound.

- Spectral Data : The ¹H NMR of the 4-carboxylic acid isomer would show distinct coupling patterns for pyridine protons (e.g., para-substitution vs. ortho in the target compound) .

Comparative Data Table

Functional and Commercial Considerations

- Stability: The thiomorpholine-dioxide group in the target compound confers oxidative stability compared to non-sulfonated analogs. However, its discontinued status suggests challenges in synthesis or storage .

- Applications : While L1–L4 were explored for hydrogen storage applications due to their amide linkages , the target compound’s carboxylic acid group may enhance metal coordination or bioactivity.

Biological Activity

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure

The compound features a pyridine ring substituted with a thiomorpholine moiety, which contributes to its biological activity. The structure can be represented as follows:

Where the exact values of , , , , and depend on the specific configuration of the compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. For instance, the reaction of pyridine-2-carboxylic acid with thiomorpholine derivatives under controlled conditions yields the target compound. The reaction conditions and yields can vary significantly based on the substituents used.

Antioxidant Activity

Recent studies indicate that compounds related to this compound exhibit significant antioxidant properties. For example, a related compound demonstrated an inhibition rate of 72.93% against the DPPH free radical at a concentration of 25 μg/mL . This suggests that similar derivatives could possess comparable antioxidant capabilities.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Compounds derived from similar structures showed inhibition constants in the range of 3.07 ± 0.76 to 87.26 ± 29.25 nM against AChE .

- Carbonic Anhydrases (hCA I and II) : The inhibition constants ranged from 1.47 ± 0.37 to 10.06 ± 2.96 nM for hCA I and from 3.55 ± 0.57 to 7.66 ± 2.06 nM for hCA II .

These findings indicate that the biological activity of this compound may be linked to its ability to inhibit key enzymes involved in various physiological processes.

Antitumor Activity

Preliminary studies suggest potential antitumor activity, particularly in cell lines such as HeLa and A549. Compounds with similar structures have shown cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

- Antioxidant Activity Study : A study synthesized various pyridine derivatives and tested their antioxidant capacity using DPPH assays, revealing promising results for several compounds .

- Enzyme Inhibition Study : Another study focused on enzyme inhibition by synthesizing derivatives from pyridine carboxylic acids and evaluating their effects on AChE and carbonic anhydrases, demonstrating significant inhibitory activity across several compounds .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Look for deshielded protons on the pyridine ring (δ 8.0–9.0 ppm) and thiomorpholine sulfone group (δ 3.0–4.0 ppm for methyl/methylene groups) .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfone and carbonyl groups .

- IR Spectroscopy : Stretching vibrations for sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .

How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches or different studies?

Advanced Research Focus

Contradictions in spectral data may arise from:

- Solvent Effects : Compare data acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3) .

- Tautomerism : Investigate pH-dependent equilibria (e.g., keto-enol tautomerism in carboxylic acids) using variable-temperature NMR .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) and adjust purification protocols .

What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental observations?

Q. Advanced Research Focus

- DFT Calculations : Predict electron density distribution to rationalize reactivity at the pyridine ring and thiomorpholine sulfone .

- Molecular Dynamics : Simulate solvation effects on conformational stability, validated against experimental NMR coupling constants .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR studies, cross-referenced with pharmacological assay data .

What functionalization strategies are effective for modifying the pyridine ring to explore structure-activity relationships (SAR)?

Q. Basic Research Focus

- Amide Formation : React the carboxylic acid with amines using EDCI/HOBt activation .

- Electrophilic Substitution : Introduce halogens or alkyl groups at the pyridine C-4 position via Friedel-Crafts or directed ortho-metalation .

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at C-6 .

How should researchers design pharmacological assays to evaluate biological activity, considering potential reactivity of the sulfone group?

Q. Advanced Research Focus

- Redox Stability Assays : Monitor compound integrity under physiological conditions (pH 7.4, 37°C) using LCMS to detect sulfone reduction .

- Target Engagement Studies : Use SPR or ITC to measure binding affinity to putative targets (e.g., kinases), with controls for non-specific sulfone interactions .

- Cellular Assays : Include ROS scavengers (e.g., NAC) to distinguish biological activity from oxidative stress artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.